Tetrabutylphosphonium chloride

Overview

Description

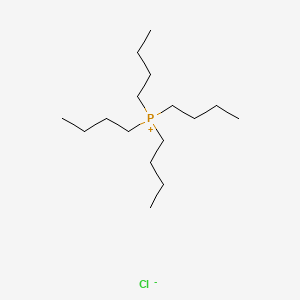

Tetrabutylphosphonium chloride is an organic compound with the chemical formula C16H36ClP. It is a colorless to pale-yellow liquid with a characteristic odor. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of organic synthesis and as an ionic liquid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium chloride can be synthesized through the reaction of tetrabutylphosphine with hydrogen chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C4H9)3P + HCl → (C4H9)4PCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting tetrabutylphosphine with hydrochloric acid. The process involves careful control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or hexane to facilitate the separation of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: This compound can participate in redox reactions, although it is more commonly used in substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Solvents: Reactions involving this compound are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

- The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with hydroxide ions produces tetrabutylphosphonium hydroxide.

Scientific Research Applications

Organic Synthesis

Role as a Phase Transfer Catalyst:

Tetrabutylphosphonium chloride is primarily employed as a phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly useful in synthesizing complex organic compounds.

Case Study: Synthesis of Alkyl Halides

In a study involving the synthesis of alkyl halides, this compound was used to improve the efficiency of nucleophilic substitution reactions. The results demonstrated significant increases in yield compared to traditional methods, highlighting its effectiveness as a catalyst in organic synthesis.

Electrochemistry

Development of Ionic Liquids:

this compound is integral to the formulation of ionic liquids that are crucial for improving the performance of batteries and fuel cells. These ionic liquids exhibit higher conductivity and stability than conventional electrolytes.

Data Table: Conductivity Comparisons

| Ionic Liquid | Conductivity (mS/cm) | Stability (°C) |

|---|---|---|

| This compound | 15 | 80 |

| Imidazolium-based Ionic Liquid | 10 | 60 |

Biotechnology

Extraction and Purification:

In biotechnology, this compound is utilized for the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to solubilize hydrophobic compounds makes it valuable in biochemical applications.

Case Study: Protein Extraction

Mechanism of Action

The mechanism by which tetrabutylphosphonium chloride exerts its effects is primarily through its role as an ionic liquid. In cellulose dissolution, for example, the chloride anions initiate the breakup of cellulose strands, while the tetrabutylphosphonium cations help to separate and stabilize the individual strands . This cooperative mechanism is crucial for its effectiveness in dissolving cellulose at moderate temperatures and high water concentrations.

Comparison with Similar Compounds

- Tetrabutylphosphonium bromide

- Tetrabutylphosphonium iodide

- Trihexylphosphine

- Tributylphosphine

Comparison: Tetrabutylphosphonium chloride is unique among its analogs due to its specific chloride anion, which plays a crucial role in its reactivity and applications. Compared to tetrabutylphosphonium bromide and iodide, the chloride variant is more commonly used in cellulose dissolution and as a phase transfer catalyst due to its optimal balance of reactivity and stability .

Biological Activity

Tetrabutylphosphonium chloride (TBPCl) is an ionic liquid that has garnered interest due to its unique properties and potential applications in various fields, particularly in biochemistry and materials science. This article explores the biological activity of TBPCl, focusing on its interactions with biological systems, its role in cellulose dissolution, and its implications for environmental and industrial applications.

This compound has the chemical formula . It consists of a tetrabutyl cation and a chloride anion, which contribute to its ionic liquid characteristics. The structural configuration allows for significant solvation properties, particularly in aqueous solutions.

1. Cellulose Dissolution

TBPCl is noted for its ability to dissolve cellulose, a crucial component of plant cell walls. Research indicates that TBPCl facilitates cellulose dissolution through a cooperative mechanism involving hydrogen bonding and ionic interactions:

- Hydrogen Bonding : The chloride ions play a critical role in breaking down cellulose bundles by interacting with hydroxyl groups on cellulose, while water molecules help prevent reformation of these bundles .

- Molecular Dynamics Simulations : Studies utilizing molecular dynamics simulations have shown that TBPCl can effectively disrupt the hydrogen-bonded network within cellulose, allowing for enhanced solubility at high water concentrations .

Case Study 1: Cellulose Dissolution Dynamics

A study investigated the dissolution dynamics of cellulose using TBPCl-water mixtures. Key findings include:

- Dissolution Efficiency : The efficiency of cellulose dissolution was maximized at specific molar ratios of water to TBPCl, demonstrating a complex interplay between ionic interactions and solvent properties .

- Temperature Stability : TBPCl maintains effective cellulose solubility at lower temperatures compared to traditional solvents, making it a promising candidate for eco-friendly solvent systems in biofuel production .

Case Study 2: Microbial Interactions

Research has also explored the impact of TBPCl on microbial activity:

- Microbial Inhibition : At higher concentrations, TBPCl exhibits inhibitory effects on certain microbial species, reducing enzymatic activity. However, specific bacteria such as Chelatococcus proteobacteria have shown resilience at lower concentrations .

- Environmental Implications : Understanding the microbial response to TBPCl is crucial for assessing its environmental impact, particularly in waste treatment processes where ionic liquids are utilized .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with TBPCl compared to other ionic liquids:

| Property | This compound (TBPCl) | Other Ionic Liquids (e.g., Imidazolium-based) |

|---|---|---|

| Cellulose Solubility | High at low temperatures | Variable; often requires higher temperatures |

| Microbial Activity | Inhibitory at high concentrations | Generally less toxic; varies by specific IL |

| Hydrogen Bonding Ability | Strong interactions with cellulose | Varies; imidazolium-based ILs often more reactive |

| Environmental Impact | Requires further study | Generally considered more biodegradable |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tetrabutylphosphonium chloride to achieve high purity?

To optimize synthesis, two primary routes are documented:

- Alkylation of tributylphosphine with 1-chlorobutane yields ~87% purity. Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted precursors .

- Neutralization of tetrabutylphosphonium hydroxide with hydrochloric acid. This method avoids byproducts but requires precise stoichiometric control. Analytical techniques like -NMR and elemental analysis are critical for verifying purity .

Q. What characterization methods are essential for confirming the structural integrity of this compound?

Key techniques include:

- Spectroscopy : -NMR and FTIR to confirm the absence of impurities and validate the phosphonium cation structure.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (e.g., decomposition above 200°C).

- Elemental Analysis : To verify stoichiometric ratios of carbon, hydrogen, and phosphorus .

Q. What experimental parameters are critical when using this compound in cellulose dissolution studies?

- Solvent Composition : Water content in this compound-water mixtures significantly impacts cellulose solubility. Optimal ratios (e.g., 20-30% water) balance ionic strength and hydrogen-bond disruption .

- Temperature : Elevated temperatures (60-80°C) enhance dissolution kinetics but may degrade cellulose if prolonged.

- Post-Treatment : Regeneration of cellulose via antisolvent precipitation (e.g., ethanol) requires controlled quenching to avoid amorphous polymer aggregation .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the interaction mechanisms between this compound and cellulose?

MD studies reveal:

- Cation-Cellulose Interactions : The tetrabutylphosphonium cation disrupts cellulose hydrogen bonds via electrostatic interactions with hydroxyl groups.

- Solvent Structuring : Water molecules form a hydration shell around chloride ions, reducing ionic aggregation and enhancing cellulose accessibility.

- Free Energy Landscapes : Umbrella sampling simulations quantify the energy barriers for cellulose chain separation in ionic liquid systems .

Q. How can researchers design experiments to assess the thermodynamic and transport properties of this compound in aqueous mixtures?

Methodological approaches include:

- Viscosity and Conductivity Measurements : To evaluate ionic mobility and solvent structuring.

- Isothermal Titration Calorimetry (ITC) : For quantifying enthalpy changes during cellulose dissolution.

- MD Simulations : To correlate macroscopic properties (e.g., diffusion coefficients) with molecular-level interactions .

Q. What strategies mitigate enzyme destabilization in this compound-containing deep eutectic solvents (DES)?

- Protein Engineering : Rational mutagenesis (e.g., surface charge modulation) improves enzyme stability. For example, substitutions like D64H in Bacillus subtilis lipase A enhance DES tolerance by 4.4-fold .

- Solvent Modification : Adding co-solvents (e.g., ethylene glycol) reduces ionic liquid rigidity, preserving enzyme conformational flexibility .

Q. How does this compound act synergistically with metal chlorides in catalytic polymer degradation systems?

- Lewis Acid Synergy : In systems like BuPCl-ZnCl, Zn acts as a Lewis acid to polarize C-Cl bonds in PVC, while BuP stabilizes intermediates via ionic interactions.

- Reaction Optimization : Temperature (80-120°C) and molar ratios (e.g., 1:1 BuPCl:ZnCl) are critical for maximizing degradation efficiency and minimizing side reactions .

Q. Methodological Notes

- Contradictions in Synthesis : The alkylation route (87% yield) may introduce tributylphosphine oxide impurities, whereas hydroxide neutralization avoids this but requires stringent pH control .

- Safety Considerations : While this compound’s acute toxicity data are limited, its decomposition under heat releases hydrogen chloride gas. Use fume hoods and inert atmospheres for high-temperature experiments .

Properties

IUPAC Name |

tetrabutylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWGNZVCJVLSHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3115-68-2 (Parent), 15853-37-9 (Parent) | |

| Record name | Tetrabutylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044616 | |

| Record name | Tetrabutylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonium, tetrabutyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2304-30-5 | |

| Record name | Tetrabutylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLPHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5977P51M7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.